Boc-Beta-Ala-OSu

描述

Boc-Beta-Ala-OSu, also known as Boc-b-alanine N-hydroxysuccinimide ester, is a white to off-white powder . It is used as a reactant involved in the synthesis of Muramyldipeptide analogs via solid-phase synthesis, Microcin C analogs for use as antibacterials, and Lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .

Molecular Structure Analysis

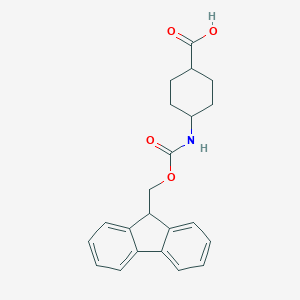

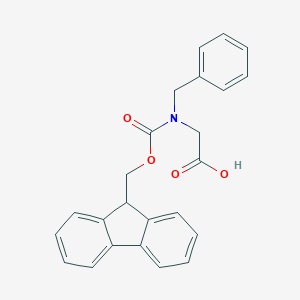

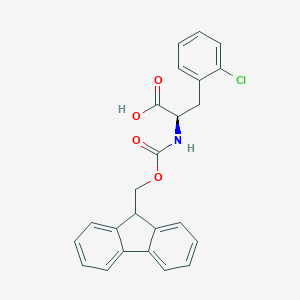

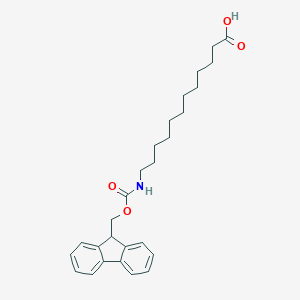

Boc-Beta-Ala-OSu has a molecular formula of C12H18N2O6 . Its molecular weight is 286.28 g/mol . The InChI string representation of its structure is InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) .

Physical And Chemical Properties Analysis

Boc-Beta-Ala-OSu is a white to off-white powder . It has a molecular weight of 286.28 g/mol . Its density is 1.282 g/cm3 . The melting point is 100-101°C .

科学研究应用

肽的设计和结构

Boc-Beta-Ala-OSu 在肽的设计中起着至关重要的作用,特别是在构建 β-发卡结构中。例如,合成的九肽 Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe 被构建为包含一个中心三残基环路的 β-发卡结构。此设计基于扩展肽 β-发卡中的二残基环路,证明了 Boc-Beta-Ala-OSu 在肽工程中的效用 (Rai, Raghothama, & Balaram, 2006).

淀粉样蛋白原纤维的形成

Boc-Beta-Ala-OSu 在淀粉样蛋白原纤维的研究中很重要。模型三肽 Boc-beta-Ala(1)-Aib(2)-beta-Ala(3)-OMe 通过分子间相互作用形成无限的平行 β-折叠结构。这一发现对于了解引起淀粉样蛋白聚集的神经退行性疾病至关重要 (Maji, Drew, & Banerjee, 2001).

蛋白质组学和生化分析

在蛋白质组学中,Boc-Ala-OSu 用于 TAG-TMTpro,这是一种用于定量蛋白质组学研究的新方法。该技术涉及在标记之前向肽中引入 Ala 残基,从而显着增强蛋白质组学研究中的分析能力 (Wu, Shen, & Zhang, 2022).

肽的构象研究

Boc-Beta-Ala-OSu 辅助肽的构象分析。例如,含有 Boc 基团的 16 个残基的 zermamicin IIA 模拟肽的构象研究有助于理解肽的结构特征,如 3(10)-螺旋、α-螺旋和 β-弯曲带 (Karle, Flippen-Anderson, Sukumar, & Balaram, 1987).

疏水相互作用和肽稳定性

Boc-Beta-Ala-OSu 还在了解疏水相互作用对肽稳定性的影响方面发挥作用。含有 β-Ala 的肽(如 Boc-beta-Ala-Pda)的合成和 X 射线晶体结构分析提供了疏水相互作用如何影响肽构象的见解 (Thakur & Kishore, 2001).

未来方向

While specific future directions for Boc-Beta-Ala-OSu are not detailed in the search results, research into the self-assembly of peptides, including those similar to Boc-Beta-Ala-OSu, is ongoing . These studies have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, tissue engineering, biosensors, smart materials, and devices .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-12(2,3)19-11(18)13-7-6-10(17)20-14-8(15)4-5-9(14)16/h4-7H2,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWATMRQKCTKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443523 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Beta-Ala-OSu | |

CAS RN |

32703-87-0 | |

| Record name | Boc-Beta-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

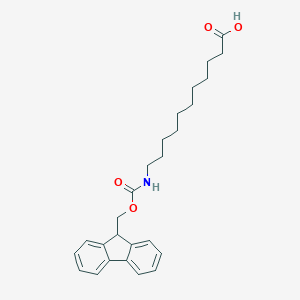

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)